molecular formula C25H27N2OP B15089328 2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole

2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole

Cat. No.: B15089328
M. Wt: 402.5 g/mol
InChI Key: OPXVDCVTCQKLRQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, two phenyl groups, and a hexahydro-1,3,2-benzodiazaphosphole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyloxyphenol with diphenylphosphine under controlled conditions to form the desired benzodiazaphosphole structure. The reaction conditions often include the use of solvents such as toluene or trifluorotoluene and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include benzyloxyquinone derivatives from oxidation, reduced benzodiazaphosphole derivatives from reduction, and various substituted benzodiazaphosphole compounds from substitution reactions.

Scientific Research Applications

2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the benzodiazaphosphole core can interact with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(Benzyloxy)-1-methylpyridinium triflate
  • 1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole derivatives
  • Benzylpenicillin

Uniqueness

What sets 2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole apart is its unique combination of a benzyloxy group and a benzodiazaphosphole core. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H27N2OP

Molecular Weight

402.5 g/mol

IUPAC Name

1,3-diphenyl-2-phenylmethoxy-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole

InChI

InChI=1S/C25H27N2OP/c1-4-12-21(13-5-1)20-28-29-26(22-14-6-2-7-15-22)24-18-10-11-19-25(24)27(29)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2

InChI Key

OPXVDCVTCQKLRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N(P(N2C3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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